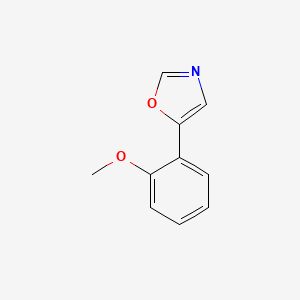

5-(2-Methoxyphenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQZEQRJQEFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587622 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848608-55-9 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Methoxyphenyl Oxazole and Its Analogues

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring can be achieved through several established synthetic routes. These classical methods, named after their discoverers, remain pillars in heterocyclic chemistry, providing foundational pathways to various substituted oxazoles.

Cyclization reactions represent the most traditional and direct approach to assembling the oxazole core. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor through an intramolecular condensation and dehydration sequence.

The Robinson-Gabriel synthesis is a venerable method for preparing oxazoles, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. ijpsonline.comwikipedia.org The reaction facilitates the formation of 2,5-disubstituted oxazoles through the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor. wikipedia.orgpharmaguideline.com

The process requires a cyclodehydrating agent to catalyze the transformation. wikipedia.org Historically, agents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and concentrated sulfuric acid (H₂SO₄) were used, though they often resulted in low yields. ijpsonline.compharmaguideline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com The mechanism involves the protonation of the acylamino keto group, which initiates the cyclization, followed by dehydration to yield the aromatic oxazole ring. ijpsonline.com A modern variation reported by Wipf and Miller utilizes triphenylphosphine (B44618), iodine, and triethylamine (B128534) for the cyclodehydration of β-keto amides, which can be derived from amino acids. wikipedia.org

Table 1: Overview of the Robinson-Gabriel Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Cyclodehydration |

| Primary Product | 2,5-Disubstituted Oxazoles |

| Key Reactant | 2-Acylamino-ketone |

| Reagents/Conditions | Cyclodehydrating agents (e.g., H₂SO₄, POCl₃, PPA, TFAA) |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in equimolar amounts, conducted in the presence of anhydrous gaseous hydrogen chloride (HCl) in dry ether. ijpsonline.comwikipedia.org

The reaction is essentially a dehydration that proceeds under mild conditions. ijpsonline.comwikipedia.org The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde. A subsequent intramolecular SN2 attack, followed by the loss of water, generates a chloro-oxazoline intermediate. wikipedia.org The final step involves tautomerization and the elimination of an HCl molecule to afford the 2,5-diaryloxazole product. wikipedia.org While typically employed for aromatic substrates, there have been instances where aliphatic compounds are used. wikipedia.org A notable example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.org

Table 2: Overview of the Fischer Oxazole Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Dehydration/Condensation |

| Primary Product | 2,5-Disubstituted Oxazoles |

| Key Reactants | Cyanohydrin, Aldehyde |

| Reagents/Conditions | Anhydrous Hydrogen Chloride, Dry Ether |

The van Leusen oxazole synthesis, developed in 1972, is a highly effective and versatile method for the preparation of 5-substituted oxazoles, which is directly applicable to the synthesis of compounds like 5-(2-Methoxyphenyl)oxazole (B1317496). ijpsonline.comnih.gov The reaction proceeds through the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org

This one-pot reaction is known for its mild conditions and high efficiency. nih.govmdpi.com The mechanism is initiated by the deprotonation of TosMIC, which then attacks the aldehyde. organic-chemistry.org The resulting intermediate undergoes cyclization to form an oxazoline (B21484). nih.govijpsonline.com Subsequent elimination of p-toluenesulfinic acid (-TosH), promoted by a base, leads to the formation of the desired 5-substituted oxazole. nih.govorganic-chemistry.org The flexibility of this method has been demonstrated in its use for synthesizing complex molecules, including C₅-substituted oxazoles, through sequential reactions like the van Leusen–Suzuki or van Leusen–Heck couplings. nih.gov The use of ionic liquids as a solvent has also been explored to enhance the reaction's scope and yield. mdpi.comresearchgate.net

Table 3: Overview of the van Leusen Synthesis

| Feature | Description |

|---|---|

| Reaction Type | [3+2] Cycloaddition/Elimination |

| Primary Product | 5-Substituted Oxazoles |

| Key Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Reagents/Conditions | Base (e.g., K₂CO₃, piperidine), Protic solvent (e.g., methanol) |

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles. tandfonline.comijpsonline.com This synthetic method involves the reaction of α-haloketones with amides. ijpsonline.com The reaction is particularly useful for synthesizing analogues of natural products and other complex molecules. semanticscholar.org For instance, a method for synthesizing 2,4-disubstituted oxazoles from α-amino acids has been reported, which involves the cyclodehydration of an intermediate α-acylamino aldehyde using triphenylphosphine/hexachloroethane. nih.gov Another variation describes the synthesis of 2,4-disubstituted oxazoles by coupling α-diazoketones with amides in the presence of a copper(II) triflate catalyst. semanticscholar.orgijpsonline.com

Table 4: Overview of the Bredereck Reaction

| Feature | Description |

|---|---|

| Reaction Type | Condensation/Cyclization |

| Primary Product | 2,4-Disubstituted Oxazoles |

| Key Reactants | α-Haloketone, Amide |

| Reagents/Conditions | Typically heated in a suitable solvent |

In recent decades, transition metal-catalyzed reactions have emerged as powerful and attractive tools for oxazole synthesis due to their high efficiency, selectivity, and mild reaction conditions. researchgate.net These modern methods often rely on the catalytic activation of C-H bonds or cross-coupling reactions, providing novel pathways to functionalized oxazoles. innovareacademics.in

Various metals, including palladium (Pd), copper (Cu), rhodium (Rh), cobalt (Co), and gold (Au), have been successfully employed. innovareacademics.inresearchgate.net Palladium and copper co-catalytic systems have been developed for the direct C-2 arylation of 4-substituted oxazoles with aryl bromides, yielding 2,4-disubstituted products. innovareacademics.intandfonline.com The proposed mechanism involves the initial reaction of the palladium catalyst with the aryl bromide, followed by C-H activation of the oxazole ring and reductive elimination to form the C-C bond. innovareacademics.in

Cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides an efficient, one-step synthesis of 2,5-disubstituted oxazoles under mild conditions. rsc.org This protocol has been applied to the synthesis of natural products like texamine. rsc.org Gold catalysts have been shown to enable three-component reactions of N-benzylimines, terminal alkynes, and acyl chlorides to form a variety of substituted oxazoles. lu.se Furthermore, direct C-H alkylation of oxazoles has been achieved using palladium catalysts with partners like alkylboronic acids or diarylmethanol derivatives, offering routes to challenging molecular structures. mdpi.com These transition metal-mediated protocols represent a significant advance in the field, allowing for the construction of complex oxazole-containing molecules with high precision and functional group tolerance. researchgate.netresearchgate.net

Transition Metal-Catalyzed Syntheses

Copper-Catalyzed Reactions

Copper catalysis offers a versatile and efficient pathway for the synthesis of polysubstituted oxazoles. One notable method involves a copper-catalyzed tandem oxidative cyclization. organic-chemistry.org This approach can be applied to the synthesis of 2,4,5-trisubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org For instance, a facile synthesis of 2,4,5-triarylated oxazoles has been described through an oxidative, copper-catalyzed, and solvent-free annulation at a mild temperature under a molecular oxygen atmosphere. organic-chemistry.orgacs.org

Another strategy involves the copper-catalyzed reaction of aromatic nitriles with ethanolamine (B43304) or cysteamine (B1669678) hydrochloride under solvent-free conditions to form the oxazoline intermediate, which is then oxidized to the oxazole. google.com Copper acetate (B1210297) is a common catalyst for this transformation. google.com Furthermore, copper(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides has been reported, employing a triphenylphosphine ligand and sodium carbonate as the base. beilstein-journals.org More recent developments have utilized phenanthroline as a ligand with potassium phosphate (B84403) as the base for the copper(I)-catalyzed direct arylation of heterocycles with aryl bromides. beilstein-journals.org

A one-pot synthesis of 5-(azidomethyl)-2-aryloxazole derivatives from propargylamides has also been developed, which involves a copper-catalyzed C-N bond formation step. researchgate.netscilit.com This highlights the utility of copper catalysis in multi-step, one-pot procedures for constructing functionalized oxazoles.

Table 1: Examples of Copper-Catalyzed Oxazole Synthesis

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Tandem Oxidative Cyclization | Copper catalyst, O₂ | Solvent-free, mild temperature, synthesis of 2,4,5-triarylated oxazoles. | organic-chemistry.orgacs.org |

| From Nitriles and Ethanolamine | Copper acetate | Solvent-free conditions. | google.com |

| Direct C-H Arylation | CuI / PPh₃ / Na₂CO₃ | Arylation of pre-formed 5-aryloxazoles with aryl iodides. | beilstein-journals.org |

| Direct C-H Arylation | CuI / Phenanthroline / K₃PO₄ | Arylation with aryl bromides. | beilstein-journals.org |

| One-pot Azidomethylation | Copper catalyst | Synthesis of 5-(azidomethyl)-2-aryloxazoles from propargylamides. | researchgate.netscilit.com |

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling, Direct Arylation)

Palladium catalysis is a powerful tool for the synthesis of arylated heterocycles, including this compound.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. This reaction can be employed to introduce the 2-methoxyphenyl group at the 5-position of a pre-functionalized oxazole ring, for example, a 5-bromooxazole. researchgate.net The reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids in a Suzuki coupling has been demonstrated. tandfonline.comijpsonline.com A one-pot Suzuki-Miyaura coupling reaction has also been developed for the synthesis of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, a dehydrating agent, and a boronic acid in the presence of a nickel catalyst, which provides a conceptual basis for similar palladium-catalyzed routes. tandfonline.com Continuous flow systems using heterogeneous palladium catalysts like SiliaCat DPP-Pd have been successfully applied to Suzuki-Miyaura cross-couplings to produce biaryl derivatives, a technology adaptable to oxazole synthesis. mdpi.com

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the oxazole ring. Palladium complexes, such as Pd(PPh₃)₄, have been shown to efficiently catalyze the direct arylation of oxazoles. organic-chemistry.orgthieme-connect.com The regioselectivity of direct arylation can be controlled by the choice of ligands and solvents. For instance, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org The use of N-heterocyclic carbene (NHC)-palladium(II) complexes has enabled the direct C-H bond arylation of (benzo)oxazoles with a variety of aryl chlorides, which are generally less reactive than aryl bromides and iodides. acs.org

Table 2: Palladium-Catalyzed Synthesis of Aryloxazoles

| Reaction Type | Catalyst/Ligand | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst | 5-Halooxazole and Arylboronic acid | Convergent synthesis of trisubstituted oxazoles. | researchgate.net |

| Direct C-H Arylation | Pd(PPh₃)₄ | Oxazole and Aryl bromide | Regio- and stereospecific with respect to bromoalkenes. | organic-chemistry.orgthieme-connect.com |

| Direct C-H Arylation | NHC–Pd(II)–Im complex | (Benzo)oxazole and Aryl chloride | Phosphine-free, tolerates various functional groups. | acs.org |

| Direct C-H Arylation | Palladium catalyst with task-specific phosphine (B1218219) ligands | Oxazole and Aryl halides/triflates | Solvent-controlled regioselectivity (C5 vs. C2). | organic-chemistry.org |

Lewis Acid-Mediated Reactions

Lewis acid catalysis plays a role in several oxazole synthesis methods. For example, gold(III) chloride (AuCl₃) acts as a soft Lewis acid to catalyze the cyclization of N-propargylcarboxamides to form 2,5-disubstituted oxazoles under mild conditions. acs.org During this reaction, a 5-methylene-4,5-dihydrooxazole intermediate can be observed and isolated. acs.org

Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) is another Lewis acid that can be used in the synthesis of highly substituted oxazoles from ynamides in the presence of N-iodosuccinimide and acetonitrile. organic-chemistry.org While not directly involving a metal in the bond-forming step with the aryl group, Lewis acids are crucial for activating the substrates towards cyclization.

Green Chemistry Advancements in Oxazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.net The synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be efficiently carried out under microwave irradiation in the presence of potassium phosphate as a base in isopropanol. researchgate.netnih.govacs.org This method has been shown to be scalable to the gram level with excellent yields. nih.govacs.org Microwave-assisted synthesis is considered a green chemistry technique as it can reduce energy consumption and minimize waste. ijpsonline.comresearchgate.net

Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, is a cornerstone of green chemistry. While specific examples for this compound are not prevalent, the synthesis of 2,4-disubstituted oxazoles has been achieved using natural clays (B1170129) as biocatalysts in the condensation of substituted acetophenones with urea (B33335) or thiourea. tandfonline.com This points towards the potential for developing biocatalytic routes for more complex oxazoles.

Solvent-free conditions or the use of green solvents are also key aspects of sustainable synthesis. A catalyst-free synthesis of di- and trisubstituted oxazoles from α-haloketones and urea/phenyl urea has been developed using polyethylene (B3416737) glycol (PEG) 400, a non-ionic liquid, at ambient temperature. eijppr.com The PEG can be recovered and reused, adding to the green credentials of this method. eijppr.com Additionally, a copper-catalyzed, solvent-free annulation for the synthesis of 2,4,5-triarylated oxazoles has been reported. organic-chemistry.orgacs.org

Table 3: Green Chemistry Approaches in Oxazole Synthesis

| Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Reaction of aryl aldehydes with TosMIC using K₃PO₄ in isopropanol. | Accelerated reaction rates, high yields, cleaner reactions. | researchgate.netnih.govacs.org |

| Biocatalysis | Condensation using natural clays as catalysts. | Use of natural, renewable catalysts. | tandfonline.com |

| Solvent-Free/Green Solvent | Reaction of α-haloketones with urea in PEG 400. | Catalyst-free, ambient temperature, reusable solvent. | eijppr.com |

| Solvent-Free | Copper-catalyzed oxidative annulation. | No solvent waste, mild conditions. | organic-chemistry.orgacs.org |

Strategies for Regioselective Introduction of the 2-Methoxyphenyl Moiety at the 5-Position

Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. Several strategies can be employed to ensure the selective introduction of the 2-methoxyphenyl group at the 5-position of the oxazole ring.

One of the most reliable methods is the Van Leusen oxazole synthesis , which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org In this reaction, the carbon atom of the isocyanide becomes C4 of the oxazole ring, and the carbon atom of the aldehyde becomes C5. Therefore, using 2-methoxybenzaldehyde (B41997) as the starting aldehyde directly and regioselectively places the 2-methoxyphenyl group at the 5-position.

Another strategy involves the direct C-H arylation of an unsubstituted or C2-substituted oxazole . As mentioned earlier, the regioselectivity of this reaction can be controlled. Palladium-catalyzed C-5 arylation of oxazoles can be achieved with high selectivity in polar solvents using specific phosphine ligands. organic-chemistry.org

Furthermore, a highly regioselective synthesis of 2,4,5-trisubstituted oxazoles can be achieved through an intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with a 1,3-N,O-dipole equivalent under gold catalysis. rsc.org The regioselectivity is controlled by electronic factors of the alkyne substituents.

For syntheses starting from pre-functionalized oxazoles, the regioselective introduction of a leaving group (e.g., a halogen) at the 5-position allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-methoxyphenyl group with precision.

Synthesis of Diverse 5-(Methoxyphenyl)oxazole Derivatives

Once the this compound core is synthesized, it can be further functionalized to create a diverse library of derivatives.

Functionalization of the Oxazole Core (e.g., Carboxylate, Acetyl, Bromo Substitutions)

Carboxylate groups can be introduced onto the oxazole ring through various methods. A direct carboxylation of aromatic heterocycles, including oxazoles, at the C2-position has been achieved using CO₂ as the C1 source in the presence of a cesium carbonate base, without the need for a metal catalyst. organic-chemistry.org Alternatively, a 2,5-disubstituted oxazole-4-carboxylate can be prepared from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives by treatment with DBU in acetonitrile. researchgate.net The synthesis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has also been reported, indicating that a carboxylate group can be present during the synthesis and subsequent bromination of the oxazole ring. vensel.org

Acetyl groups can be introduced through Friedel-Crafts-type acylation reactions. However, the oxazole ring itself is generally electron-deficient and reactive towards electrophiles at the nitrogen atom. tandfonline.com A more common approach is to synthesize the acetyl-oxazole from precursors already containing the acetyl group. For example, several acetyl-oxazoles have been prepared by the condensation of aromatic aldehydes with hydroxyimino-β-diketones, followed by the reduction of the intermediate N-oxides. rsc.org These acetyl-oxazoles can then be oxidized to the corresponding carboxylic acids. rsc.org

Bromo substitution on the oxazole ring can be achieved through electrophilic bromination. For example, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate demonstrates the feasibility of brominating the 5-position of an oxazole ring that already bears aryl and carboxylate substituents. vensel.org N-Bromosuccinimide (NBS) is a common reagent for such brominations. organic-chemistry.org

Table 4: Functionalization of the Oxazole Core

| Functional Group | Methodology | Position of Substitution | Reference |

|---|---|---|---|

| Carboxylate | Direct carboxylation with CO₂ and Cs₂CO₃. | C2-position | organic-chemistry.org |

| Carboxylate | Cyclization of N-acyl-β-halodehydroaminobutyric acid esters. | C4-position | researchgate.net |

| Acetyl | Condensation of aromatic aldehydes with hydroxyimino-β-diketones. | C4-position | rsc.org |

| Bromo | Electrophilic bromination (e.g., with NBS). | C5-position | vensel.org |

Modification of the Methoxyphenyl Substituent

The 2-methoxyphenyl substituent on the oxazole ring is not merely a passive component; it offers a reactive site for further molecular elaboration, allowing for the fine-tuning of the compound's properties. The electron-donating nature of the methoxy (B1213986) group influences the reactivity of both the phenyl ring and, to a lesser extent, the oxazole core. Modifications can be strategically employed to introduce new functional groups, alter steric bulk, or modulate electronic characteristics.

Key transformations of the methoxyphenyl group include electrophilic aromatic substitution, demethylation, and oxidation or reduction of substituents. The presence of the methoxy group typically directs electrophilic substitution to the ortho and para positions of the phenyl ring.

Table 1: Potential Modifications of the Methoxyphenyl Substituent

| Modification Type | Reagents & Conditions | Potential Products | Research Finding |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Introduction of nitro, halogen, or other electrophilic groups on the phenyl ring. evitachem.com | The aromatic methoxyphenyl group can undergo electrophilic substitution reactions, enabling the synthesis of new derivatives. evitachem.com |

| Demethylation | Strong acids (e.g., HBr), Lewis acids (e.g., BBr₃) | Conversion of the methoxy group to a hydroxyl group, yielding a hydroxyphenyl-oxazole derivative. | The resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification. |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) under acidic or neutral conditions. | If other oxidizable groups are present on the phenyl ring, they can be converted to carboxylic acids or ketones. | The methanol (B129727) group, if present as a substituent, can be oxidized to a carboxylic acid via a two-electron transfer. |

| Reduction | Reducing agents (e.g., H₂/Pd, NaBH₄) | Reduction of other functional groups on the phenyl ring, such as a nitro group to an amino group. | Reduction reactions can modify the oxazole ring or the methoxy groups themselves under certain conditions. smolecule.com |

| Condensation Reactions | Aldehydes or ketones | The presence of the methoxy group can facilitate condensation reactions. smolecule.com | These reactions are crucial for developing derivatives that may exhibit enhanced biological or chemical properties. smolecule.com |

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies, which offer distinct advantages in terms of efficiency and the generation of molecular diversity.

A divergent synthesis , conversely, begins with a common starting material or intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.gov This strategy is particularly valuable for exploring chemical space and for the rapid generation of analogues for biological screening. nih.gov The oxazole scaffold is well-suited for divergent synthesis due to the various points at which substitutions can be introduced. semanticscholar.orgtandfonline.com

Table 2: Comparison of Convergent and Divergent Synthetic Strategies for Oxazole Analogues

| Strategy | Description | Advantages | Example Application |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields for complex targets, parallel synthesis is possible. | Cross-coupling of a 2,6-bis(oxazol-5-yl) pyridine (B92270) with a 2-bromopyridine (B144113) derivative to form oligo-heteroaryles. mdpi.comnih.gov |

| Divergent | A common intermediate is used to generate a library of structurally diverse compounds. nih.gov | Efficient generation of molecular diversity, ideal for SAR studies and drug discovery. nih.gov | Synthesis of various C5-heteroatom substituted oxazoles from a common precursor. acs.org The total syntheses of terpenoids like (+)-seco-pseudopteroxazole and (+)-pseudopteroxazole from a common intermediate. nih.gov |

For this compound analogues, a divergent approach could start with a core intermediate, such as 2-(2-methoxyphenyl)-5-(bromomethyl)oxazole. The bromomethyl group can then be reacted with a variety of nucleophiles to introduce diverse functionalities at the 5-position, leading to a library of compounds.

Advanced Spectroscopic Characterization Techniques for 5 2 Methoxyphenyl Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei. For organic molecules like 5-(2-methoxyphenyl)oxazole (B1317496) derivatives, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons.

The ¹H NMR spectrum of this compound derivatives reveals characteristic signals for the protons in different chemical environments. The aromatic protons of the methoxyphenyl and any other aryl substituents typically appear as multiplets in the downfield region (δ 7.0–8.5 ppm). The proton on the oxazole (B20620) ring (H-4 or H-5) also resonates in this aromatic region. The methoxy (B1213986) group protons (–OCH₃) characteristically appear as a sharp singlet further upfield, generally in the range of δ 3.8–4.0 ppm.

For instance, in ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate, the protons on the methoxyphenyl group appear as doublets at δ 7.68 ppm and δ 6.96 ppm, while the oxazole proton gives a singlet at δ 7.38 ppm. ucd.ieucd.ie In another example, ethyl 2-(2-methoxyphenyl)-5-phenyloxazole-4-carboxylate, the multiplet for the aromatic protons is observed between δ 8.21-7.42 ppm. rsc.org The specific chemical shifts and coupling constants are crucial for assigning each proton to its exact position within the molecule.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| Ethyl 2-(2-methoxyphenyl)-5-phenyloxazole-4-carboxylate rsc.org | CDCl₃ | 8.21-8.14 (m, 2H), 8.06 (dd, J = 7.7, 1.4 Hz, 1H), 7.54-7.42 (m, aromatic H), 4.45 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H) |

| Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate ucd.ieucd.ie | CDCl₃ | 7.68 (d, J = 8.9 Hz, 2H), 7.38 (s, 1H), 6.96 (d, J = 8.9 Hz, 2H), 4.47 (q, J = 7.2 Hz, 2H) |

| Diethyl 2-[5-(4-methoxyphenyl)-2-methyloxazol-4-yl]malonate nih.gov | CDCl₃ | 7.51 (d, J = 8.4 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 4.84 (s, 1H), 4.29–4.23 (m, 4H), 3.87 (s, 3H), 2.54 (s, 3H), 1.28 (t, J = 7.2 Hz, 6H) |

This table is interactive. Click on the compound names for more detailed information where available.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbon atoms of the oxazole ring typically resonate in the range of δ 120–160 ppm. The carbons of the phenyl ring also appear in this aromatic region. The methoxy carbon (–OCH₃) gives a characteristic signal in the upfield region, usually around δ 55–60 ppm.

For example, in the ¹³C NMR spectrum of diethyl 2-[5-(4-methoxyphenyl)-2-methyloxazol-4-yl]malonate, the oxazole and phenyl carbons appear between δ 114.3 and 159.9 ppm, while the methoxy carbon is observed at δ 55.4 ppm. nih.gov The specific chemical shifts help in assigning each carbon atom to its position in the molecular structure.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| Ethyl 2-(2-methoxyphenyl)-5-phenyloxazole-4-carboxylate rsc.org | CDCl₃ | 162.1, 156.1, 154.5, 130.2, 129.4, 129.1, 128.7, 128.5, 128.4, 128.2, 128.0, 126.9, 61.5, 14.3 |

| Diethyl 2-[5-(4-methoxyphenyl)-2-methyloxazol-4-yl]malonate nih.gov | CDCl₃ | 167.1, 159.9, 159.8, 148.4, 128.1, 126.6, 120.5, 114.3, 62.1, 55.4, 50.7, 14.1, 14.0 |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.org | Not specified | Not specified |

This table is interactive and will be updated as more data becomes available.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. ipb.ptucl.ac.uk This helps in identifying adjacent protons in the aromatic rings and other parts of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbons. ipb.ptyoutube.com This is instrumental in assigning carbon signals based on the known assignments of their attached protons.

The combined use of these 2D NMR techniques allows for a complete and reliable assignment of all proton and carbon signals, providing a definitive structural confirmation of this compound derivatives. rsc.org

13C NMR Spectral Analysis and Carbon Assignment

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to within a few parts per million. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. rsc.orgsemanticscholar.org For example, the calculated mass for the protonated molecule [M+H]⁺ of a this compound derivative can be compared with the experimentally measured mass to validate the proposed structure. nih.gov

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecular structure and can be used as a "fingerprint" for identification. Analysis of the fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. For this compound derivatives, common fragmentation pathways may involve the cleavage of the bond between the phenyl ring and the oxazole ring, or the loss of the methoxy group. vensel.org The fragmentation of uguenenazole, a 2,5-diaryl-1,3-oxazole, shows characteristic fragments that help in its structural elucidation. biomedres.us This detailed analysis of the fragment ions helps to piece together the structure of the parent molecule and confirm the identity of the synthesized compound. vensel.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. scispace.com The vibrational spectrum is a unique physical property that acts as a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural features. scispace.com For oxazole derivatives, these techniques are crucial for confirming the presence of the heterocyclic ring, the methoxyphenyl substituent, and other functional groups introduced during synthesis.

The fundamental requirement for a vibration to be IR active is a net change in the dipole moment, whereas for a vibration to be Raman active, there must be a change in the bond polarizability. scispace.com In practice, these methods provide complementary information. Experimental spectra are often analyzed in conjunction with theoretical calculations, such as those using Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational bands. researchgate.netresearchgate.net

In a specific derivative, ethyl this compound-2-carboxylate, key IR absorption bands have been identified, confirming its structural integrity. rsc.org The presence of the ester group is clearly indicated by the strong carbonyl (C=O) stretching vibration at 1733 cm⁻¹. rsc.org Other significant absorptions correspond to the vibrations of the phenyl and oxazole rings, as well as the methoxy group. rsc.org

Table 1: Infrared (IR) Absorption Data for Ethyl this compound-2-carboxylate rsc.org

| Absorption Band (cm⁻¹) | Tentative Assignment |

|---|---|

| 1733 | C=O stretch (ester) |

| 1512 | C=C/C=N ring stretch |

| 1378 | C-H bend |

| 1306 | C-O stretch (ester) |

| 1264 | C-O-C stretch (aryl ether) |

| 1177 | Ring vibration |

| 1128 | Ring vibration |

| 757 | C-H out-of-plane bend (ortho-disubstituted benzene) |

Data obtained from KBr pellet analysis.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Table 2: Crystallographic Data for 5-(3,4-dimethoxyphenyl)oxazole rsc.org

| Parameter | Value |

|---|---|

| CCDC No. | 2291745 |

| Empirical Formula | C₁₁H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.6243(2) |

| b (Å) | 8.6813(4) |

| c (Å) | 20.6205(9) |

| β (°) | 91.817(2) |

| Volume (ų) | 1006.32(7) |

Table 3: Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate vensel.org

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₂BrNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. nih.gov These techniques are particularly useful for characterizing conjugated systems like methoxyphenyl oxazole derivatives, which often exhibit interesting optical properties.

UV-Vis absorption spectra reveal the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from the ground state to an excited state. For a series of oxazole derivatives, absorption maxima (λmax) have been recorded in the range of 355–495 nm. globalresearchonline.net The position and intensity of these bands are highly dependent on the molecular structure, including the nature and position of substituents, and the polarity of the solvent, a phenomenon known as solvatochromism. nih.govglobalresearchonline.net For example, studies on 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) and related compounds show that structural modifications can lead to a bathochromic (red) shift in the absorption spectrum. nih.gov

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. Many oxazole derivatives are fluorescent, and their emission spectra, quantum yields, and fluorescence lifetimes are key parameters in characterizing their potential use as probes or functional dyes. nih.govglobalresearchonline.net For instance, 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO), a related derivative, displays a high fluorescence quantum yield and a bi-exponential fluorescence decay, indicating complex excited-state dynamics, including intramolecular charge transfer (ICT). nih.gov The study of these properties is essential for the development of new materials for optical applications.

Table 4: Photophysical Properties of Selected Oxazole Derivatives in Toluene nih.gov

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| MMPAO | 305 | 400 | 95 | 0.04 |

| MOPAO | 310 | 402 | 92 | 0.05 |

| MDMAPAO | 370 | 473 | 103 | 0.43 |

Computational Chemistry and Theoretical Studies of 5 2 Methoxyphenyl Oxazole Analogues

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of many-body systems, such as atoms, molecules, and the solid state. irjweb.comnih.gov It has become a standard tool for predicting various properties of oxazole (B20620) derivatives. irjweb.commdpi.com

Geometry Optimization and Molecular Structure Prediction

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in 5-(2-methoxyphenyl)oxazole (B1317496) and its analogues. irjweb.comresearchgate.net This process, known as geometry optimization, provides predictions of bond lengths, bond angles, and dihedral angles. For instance, in a related oxazole derivative, the oxazole ring bond angles for N15–C16–O12 and O12–C13–C14 were calculated to be 114.1° and 107.4°, respectively. irjweb.com The dihedral angle between the oxazole and an attached benzimidazole (B57391) ring was found to be nearly 180°, indicating a planar relationship between the two rings. irjweb.com These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules.

Electronic Properties: Frontier Molecular Orbitals (FMOs), Electrostatic Potential (ESP)

The electronic properties of a molecule are key to its reactivity. nih.gov DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller energy gap generally suggests higher reactivity. irjweb.com For example, in one study on an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV. irjweb.com The distribution of electron density in these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. mdpi.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For oxazole derivatives, the ESP can reveal how the molecule might interact with biological targets through electrostatic interactions. mdpi.com

Below is a table summarizing key electronic properties calculated for a representative oxazole derivative using DFT:

| Property | Value | Significance |

| HOMO Energy | -5.6518 eV | Indicates the ability to donate electrons. irjweb.com |

| LUMO Energy | -0.8083 eV | Indicates the ability to accept electrons. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.8435 eV | Reflects chemical reactivity and stability. irjweb.com |

| Chemical Potential (µ) | -3.23005 eV | Measures the escaping tendency of electrons. irjweb.com |

| Global Hardness (η) | 2.42175 eV | A measure of resistance to charge transfer. irjweb.com |

| Global Softness (S) | 0.41292 eV⁻¹ | The reciprocal of hardness, indicating reactivity. irjweb.com |

| Electrophilicity Index (ω) | 2.1558 eV | A measure of the electrophilic power of a molecule. irjweb.com |

This data is for a representative N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine and is illustrative of the types of parameters calculated for oxazole derivatives. irjweb.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated. For instance, in an oxazole-linked oxadiazole derivative, the chemical shift of the highly deshielded carbon atom between the oxygen and nitrogen of the oxazole ring was predicted to be around 165.2 ppm. mdpi.com

IR (Infrared): Vibrational frequencies from IR spectroscopy can be predicted to help assign experimental peaks to specific functional groups and vibrational modes.

UV-Vis (Ultraviolet-Visible): The electronic transitions responsible for UV-Vis absorption can be calculated, providing the maximum absorption wavelengths (λmax). jksus.org

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. np-mrd.orgresearchgate.net For analogues of this compound, MD simulations can provide insights into:

Conformational Landscape: Molecules can exist in various shapes or conformations. MD simulations can explore the different stable conformations and the energy barriers between them. This is important for understanding how the molecule might bind to a biological target.

Interactions with Solvents and Biomolecules: MD can simulate the behavior of the molecule in different environments, such as in water or near a protein. This can reveal how the molecule interacts with its surroundings through hydrogen bonds, hydrophobic interactions, and other forces. researchgate.net For example, MD simulations of some oxazole derivatives have shown stable conformations in solution with small root-mean-square deviation (RMSD) fluctuations, confirming their structural stability.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to map out the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states. nih.govrsc.org For the synthesis of oxazole derivatives, theoretical studies can:

Elucidate Reaction Mechanisms: DFT calculations can help to understand the step-by-step process of how reactants are converted into products. acs.org For example, in the synthesis of oxazoles from carboxylic acids, a plausible mechanism involving the formation of an acylpyridinium salt intermediate has been proposed based on computational findings. acs.org

Predict Reaction Barriers: The energy of the transition state determines the activation energy of a reaction. nih.gov By calculating these energies, chemists can predict the feasibility of a proposed reaction pathway and optimize reaction conditions. rsc.org For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles has been studied using DFT, revealing a nitrenoid-like transition state. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For this compound analogues, QSAR studies can:

Identify Key Structural Features: QSAR models can identify which structural properties (e.g., electronic, steric, hydrophobic) are most important for a particular biological activity, such as antimicrobial or anticancer effects. researchgate.netresearchgate.net

Predict the Activity of New Compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized compounds. researchgate.net This allows chemists to prioritize which compounds to synthesize and test, saving time and resources.

Guide Drug Design: By understanding the structure-activity relationships, medicinal chemists can design new analogues of this compound with potentially improved potency and selectivity. researchgate.net For example, QSAR studies on isoxazole (B147169) derivatives have been used to develop models that correlate physicochemical properties with anti-inflammatory activity. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Computational methods, particularly Hirshfeld surface analysis, serve as powerful tools for qualitatively and quantitatively exploring intermolecular interactions within the crystalline structures of this compound analogues. This analysis allows for the visualization and quantification of close contacts between neighboring molecules, providing insights into the forces that govern crystal packing.

Hirshfeld surface analysis is based on the concept of partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal lattice). The Hirshfeld surface itself is defined as the isosurface where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of significant intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds.

Studies on various oxazole derivatives reveal common patterns of intermolecular interactions. For instance, in the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a close analogue, Hirshfeld surface analysis has been employed to detail the intermolecular contacts. vensel.orgresearchgate.net The analysis showed that H···H interactions were the most significant contributors to the crystal packing. vensel.orgresearchgate.net

For a hexahydro-2H-pyrrolo[3,4-d] irjweb.comscispace.comoxazole derivative bearing a 5-(4-methoxyphenyl) group, Hirshfeld surface analysis identified that H···H, C···H/H···C, and O···H/H···O contacts were the most significant. nih.gov This suggests that van der Waals forces and hydrogen bonding are the primary drivers in the crystal packing of this complex analogue. nih.gov Similarly, an analysis of an etoxazole (B1671765) metabolite, which contains a 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole structure, highlighted weak intermolecular contacts that lead to the formation of π–π stacked dimers linked by weak C—H⋯N contacts. iucr.org

The percentage contributions of the most significant intermolecular contacts for several oxazole analogues, as determined by Hirshfeld surface analysis, are summarized in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts for Selected Oxazole Analogues from Hirshfeld Surface Analysis

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | Other Notable Contacts (%) | Reference |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | 34.4 | - | - | C···C (2.5%) | vensel.orgresearchgate.net |

| (3S,3aR,6aS)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d] irjweb.comscispace.comoxazole-4,6-dione | 44.3 | 29.8 | 15.0 | N···H/H···N (6.5%), C···C (1.8%), O···C/C···O (1.3%), N···O/O···N (0.5%), O···O (0.5%), N···C/C···N (0.3%) | nih.gov |

Biological Activities and Molecular Mechanisms in Vitro Research Focus

Enzyme Inhibitory Potential of Methoxyphenyl Oxazole (B20620) Derivatives

Methoxyphenyl oxazole derivatives have demonstrated the ability to inhibit various enzymes that are crucial for the progression of several diseases. This inhibitory action is a key focus of their in vitro evaluation.

The disruption of metabolic enzyme activity is a critical strategy in managing metabolic disorders.

α-Amylase Inhibition: This enzyme plays a vital role in carbohydrate digestion, and its inhibition is a target for managing type II diabetes. nih.gov Certain oxazole derivatives have been identified as having antidiabetic properties through the inhibition of α-amylase. ijpbs.com For instance, a novel series of oxazole derivatives were synthesized and tested for their anti-diabetic activity, with one derivative showing the highest efficacy in amylase inhibition assays. ijpbs.com While specific data on 5-(2-methoxyphenyl)oxazole (B1317496) is limited, related dihydropyrazole compounds containing a p-methoxyphenyl group have shown notable α-amylase inhibitory activity, suggesting the potential of the methoxyphenyl moiety in this context. nih.gov

β-Glucuronidase Inhibition: This enzyme is implicated in the development of certain drug toxicities. Research into bis-heterocyclic compounds has identified potent inhibitors of β-glucuronidase. nih.gov Although direct studies on this compound are not prominent, the broader class of heterocyclic compounds has shown promise. For example, compounds incorporating different heterocyclic systems have demonstrated inhibition of β-glucuronidase with IC₅₀ values as low as 0.003 µM, significantly more potent than the standard D-Saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 μM). nih.gov The selective inhibition of bacterial β-glucuronidases is a key area of interest to prevent drug-induced gastrointestinal toxicity. nih.gov

Protein kinases and proteases are key regulators of cellular signaling pathways, and their aberrant activity is linked to diseases like cancer. google.com

Kinase Inhibition: Diaryl oxazole derivatives have emerged as a new class of anticancer agents that inhibit various cancer-relevant protein kinases. nih.gov A notable example, PC-046 [5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl) oxazole], potently inhibits several protein kinases overexpressed in human pancreatic cancers, such as tyrosine receptor kinase B, interleukin-1 receptor-associated kinase-4, and proto-oncogene Pim-1. nih.gov Furthermore, 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The derivative 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine demonstrated an IC₅₀ value of 0.33 µM against VEGFR2 kinase. mdpi.com

Protease Inhibition: Novel nonpeptidic oxazole-based compounds have been discovered as potent inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. nih.govacs.org One such oxazole, HUP-55, proved to be a nanomolar inhibitor of PREP's proteolytic activity, a significant finding as it lacks the typical carbonyl groups thought to be critical for inhibition. nih.gov

Table 1: Kinase Inhibitory Activity of Methoxyphenyl Oxazole Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Source |

|---|---|---|---|

| PC-046 [5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl) oxazole] | Tyrosine receptor kinase B, Interleukin-1 receptor-associated kinase-4, Proto-oncogene Pim-1 | Potent Inhibition (Specific IC₅₀ not detailed) | nih.gov |

| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR2 | 0.33 | mdpi.com |

Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. encyclopedia.pub Its inhibition can disrupt cellular respiration, a mechanism exploited by a class of fungicides known as SDHIs. encyclopedia.pub

A series of oxazole-5-carboxamide (B136671) derivatives have been designed and synthesized as potential SDH inhibitors for use as fungicides. acs.org Similarly, novel thiazole (B1198619) carboxamides have been investigated as antifungal SDH inhibitors, with some compounds showing excellent in vivo fungicidal activities. acs.org While the core structure of this compound is not the direct subject, these studies on related oxazole and methoxyphenyl-containing structures highlight a promising avenue for developing new SDH-targeting fungicides. acs.orgacs.orgresearchgate.net

Modulation of Kinase and Protease Activity

Antimicrobial and Antiparasitic Properties (In Vitro Studies)

The oxazole nucleus is a common feature in compounds exhibiting a broad spectrum of activity against various pathogens. nih.govderpharmachemica.com

Antibacterial Activity: Research indicates that oxazole derivatives show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol demonstrated effective inhibition against strains like Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM. Other studies have synthesized new derivatives of oxazole and benzothiazole (B30560) rings and screened them for antimicrobial activity, confirming their potential as antibacterial agents. d-nb.infocore.ac.uk

Antifungal Activity: Several methoxyphenyl oxazole derivatives have shown notable antifungal properties. Benzo(d)oxazole-4,7-diones, for example, exhibited remarkable antifungal inhibition against Candida albicans and Aspergillus niger with MIC values as low as 0.8 µg/mL. tsijournals.com The structure-activity relationship of 5-(4-Methoxyphenyl)-Oxazole (MPO) variants has also been investigated to understand the structural requirements for antifungal action. tsijournals.com

Table 2: In Vitro Antimicrobial Activity of Methoxyphenyl Oxazole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Oxazole derivatives similar to [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol | Bacillus subtilis, Escherichia coli | 4.69 - 22.9 µM | |

| Benzo(d)oxazole-4,7-diones | Candida albicans, Aspergillus niger | 0.8 µg/mL | tsijournals.com |

Parasitic diseases caused by protozoa remain a significant global health issue. mdpi.com

Antileishmanial Activity: The oxazole ring is a key component in compounds developed for antileishmanial activity. nih.gov A series of novel β-carboline derivatives featuring a 4,5-dihydro-1,3-oxazol-2-yl group have been synthesized and tested against Leishmania amazonensis. scielo.brscielo.br Several of these compounds exhibited significant activity against both the promastigote and amastigote forms of the parasite, with IC₅₀ values in the low micromolar range. scielo.brscielo.br These findings underscore the importance of the oxazoline (B21484) group for antileishmanial effects. scielo.br

Antiprotozoal Activity: Giardiasis and trichomoniasis are common protozoal infections. bioline.org.brnih.gov Research into 2-amino-4-phenyl-oxazole derivatives has shown their potential against Giardia lamblia and Trichomonas vaginalis. bioline.org.br In one study, 2-amino-4-(p-bromophenyl)-oxazole displayed the highest activity against T. vaginalis with an IC₅₀ of 1.89 µM, while 2-amino-4-(p-benzoyloxyphenyl)-oxazole was most active against G. lamblia with an IC₅₀ of 1.17 µM, which was more potent than the standard drug metronidazole. bioline.org.br This highlights that substitutions on the phenyl ring of the oxazole core are critical for antiprotozoal efficacy. bioline.org.br

Table 3: In Vitro Antiprotozoal Activity of Phenyl-Oxazole Derivatives

| Compound | Target Protozoa | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 | bioline.org.br |

| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 | bioline.org.br |

| Metronidazole (Control) | Giardia lamblia | >1.17 | bioline.org.br |

Antitubercular Activity

There is currently no specific in vitro data available from published research assessing the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains. Although various other oxazole and benzoxazole (B165842) derivatives have been synthesized and evaluated as potential antitubercular agents, studies dedicated to this particular molecule have not been identified. nih.govscirp.org

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Investigations into the direct antiproliferative and cytotoxic effects of this compound on specific cancer cell lines are not found in the available scientific literature.

Cell Line Specificity and Potency Assessment (e.g., PC-3, A431)

There are no available studies that report the potency (e.g., IC₅₀ values) of this compound against the human prostate cancer cell line (PC-3) or the human epidermoid carcinoma cell line (A431). Research on other, structurally different oxazole derivatives has shown activity against these cell lines, but data for this compound is absent. researchgate.net

Apoptosis and Cell Cycle Modulation Mechanisms

Specific molecular studies detailing the mechanisms by which this compound might induce apoptosis or modulate the cell cycle in cancer cells have not been reported. While related heterocyclic compounds are known to induce apoptosis through pathways involving caspases or affect cell cycle progression, no such data exists specifically for this compound. researchgate.netbiomolther.org

Immunomodulatory Responses (In Vitro Models)

The capacity of this compound to modulate immune responses in in vitro models has not been specifically documented.

Inhibition of Inflammatory Mediators (e.g., Cytokines)

There is no available research data on the effect of this compound on the production of inflammatory mediators, such as cytokines (e.g., TNF-α), in in vitro models. Studies on other isoxazole (B147169) derivatives have shown inhibition of lipopolysaccharide (LPS)-induced TNF-α production, but these findings cannot be directly attributed to this compound. nih.govresearchgate.net

Modulation of Immune Cell Proliferation (e.g., PHA-induced PBMC proliferation)

No studies were identified that evaluated the effect of this compound on the proliferation of phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs). While various isoxazole derivatives have been shown to inhibit PHA-induced PBMC proliferation, specific data for this compound is not available. researchgate.netnih.gov

Antioxidant Capacity Evaluations (In Vitro Assays, e.g., DPPH)

The evaluation of antioxidant activity is crucial in the study of novel bioactive molecules. While direct studies on the antioxidant capacity of this compound are not extensively detailed in the available literature, research on analogous oxazole derivatives provides significant insights into the potential of this chemical class. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to assess antioxidant potential.

Studies on various oxazole derivatives have demonstrated a range of antioxidant effects. For instance, a series of N-phenyloxazole derivatives were evaluated for their ability to scavenge DPPH free radicals. ijpbs.com The results indicated that the presence of electron-donating groups on the structure enhanced the antioxidant activity. ijpbs.com Specifically, a compound designated as A1, which is an N-4-phenyloxazole-2,4-diamine, showed a strong scavenging effect of 78.06%. ijpbs.com This suggests that the substitution pattern on the oxazole core and its associated phenyl rings plays a critical role in determining its antioxidant capacity.

Similarly, research on isoxazole derivatives, which are structural isomers of oxazoles, also supports the antioxidant potential of this heterocyclic family. In one study, several isoxazole derivatives exhibited excellent free radical scavenging effects in the DPPH assay, with some compounds demonstrating significant, dose-dependent activity. plos.org The capability of these compounds to inhibit free radicals was noted to be significantly influenced by the substitution pattern on the phenyl ring attached to the isoxazole group. plos.org Another study on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives also highlighted their significant antioxidant properties, with some analogs showing potent inhibition of lipid peroxidation. turkjps.org

These findings collectively suggest that the oxazole scaffold, and by extension this compound, is a promising platform for the development of antioxidant agents. The methoxy (B1213986) group on the phenyl ring of this compound is an electron-donating group, which, based on findings from related compounds, might contribute favorably to its antioxidant profile. However, empirical validation through direct DPPH assays on this specific compound is necessary to confirm its activity.

Table 1: DPPH Radical Scavenging Activity of Selected Oxazole Derivatives This table is representative of data for oxazole derivatives, as direct data for this compound was not available.

Molecular Docking and Binding Affinity Studies with Biological Receptors (e.g., Aquaporin-4, AQP4)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the molecular basis of a ligand's biological activity. Studies on oxazole derivatives have utilized molecular docking to explore their binding affinity with various biological targets, including the water channel protein Aquaporin-4 (AQP4). nih.govrsc.org

AQP4 is implicated in brain edema and inflammation, making it a relevant target for therapeutic intervention. rsc.org A series of 2,4,5-trisubstituted oxazole derivatives were investigated for their potential to inhibit AQP4. nih.gov In silico molecular docking analyses were performed using the crystal structure of human AQP4 (PDB ID: 3GD8). rsc.orgresearchgate.net The results showed that the synthesized oxazole compounds exhibited good binding scores, with binding energies ranging from -6.1 to -7.3 kcal/mol. nih.gov

One representative compound from this series, designated 3a, displayed the highest binding energy of -7.3 kcal/mol, suggesting a strong and favorable interaction with the AQP4 receptor. nih.gov The in silico analysis revealed that these oxazole derivatives could serve as potential candidates to inhibit AQP4. rsc.org While the precise structure of compound 3a in this study is a 2,4,5-trisubstituted oxazole, this research provides a strong rationale for investigating the AQP4 binding potential of other analogs, including this compound. The methoxy-substituted phenyl ring at the C5 position could play a significant role in the binding interactions within the AQP4 channel.

Further molecular docking studies on other oxazole derivatives have explored their interactions with different receptors. For example, a series of 5-phenyloxazole-2-carboxylic acid derivatives were docked into the colchicine-binding site of tubulin, revealing their potential as tubulin polymerization inhibitors. nih.gov This highlights the versatility of the oxazole scaffold in targeting diverse biological receptors.

Table 2: Molecular Docking Results of Oxazole Derivatives with AQP4 This table presents data for 2,4,5-trisubstituted oxazoles as representative of the class.

Impact of Structural Modifications on In Vitro Biological Profiles

The biological activity of oxazole derivatives can be significantly modulated by making structural modifications to the core scaffold. Structure-activity relationship (SAR) studies help in identifying the key structural features responsible for the observed biological effects.

Research on N-aryl-5-aryloxazol-2-amine derivatives as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways, revealed important SAR insights. jst.go.jp It was found that a hydroxyl or amino group at the para-position of the N-phenyl ring was crucial for the 5-LOX inhibitory activity. jst.go.jp Interestingly, a series of derivatives with different substituents on the 5-phenyl ring showed consistently good inhibitory effects, suggesting that electronic variations at this position did not drastically alter the potency against 5-LOX for this particular scaffold. jst.go.jp

In another study focusing on 4-substituted-2-phenyloxazol-5(4H)-ones, the nature of the substituent at the 4-position and the group on the 2-phenyl ring influenced anti-lipid peroxidation and lipoxygenase inhibitory activities. nih.gov For instance, the replacement of a thienyl group with a phenyl group was found to lead to reduced biological activity in certain assays, indicating that specific aromatic systems are preferred for optimal interaction with the biological target. nih.gov

Furthermore, a study on 5-phenyloxazole-2-carboxylic acid derivatives as tubulin polymerization inhibitors provided valuable SAR data. nih.gov Modifications on the N-phenyl ring of the carboxamide moiety led to significant changes in cytotoxicity against various cancer cell lines. nih.gov These findings underscore that even subtle changes to the peripheral substituents on the oxazole core can have a profound impact on the resulting biological profile. For this compound, the position and electronic nature of the methoxy group on the C5-phenyl ring are expected to be key determinants of its specific biological activities when compared to other positional isomers or unsubstituted analogs.

Table 3: Compound Names Mentioned in the Article

Applications in Materials Science and Advanced Technologies

Organic Electronic and Photonic Materials

The electronic properties of oxazole (B20620) derivatives, including 5-(2-Methoxyphenyl)oxazole (B1317496), make them suitable candidates for use in organic electronic and photonic devices. The π-conjugated system of the molecule is fundamental to these properties.

Optical and Electronic Properties: The electronic structure of the oxazole ring, influenced by its substituents, dictates its optical and electronic behavior. The 2-methoxyphenyl group, being an electron-donating group, can influence the electron density of the oxazole ring system. This affects the molecule's aromaticity and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for electronic materials.

Studies on related oxazole compounds provide insight into the expected properties of this compound. For instance, oxazole derivatives are known to exhibit UV-visible absorption and fluorescence, properties essential for photonic applications. mdpi.comresearchgate.net The absorption and emission wavelengths can be tuned by modifying the chemical structure. mdpi.com Research on similar compounds, such as 2-(2-methoxyphenyl)benzoxazole (MBO), has explored their photophysical properties, although some derivatives may require structural modifications to achieve characteristics like large Stokes shifts necessary for specific applications. researchgate.net The electronic properties of related compounds have been deemed suitable for use in organic electronics. smolecule.com

Table 1: Potential Electronic and Optical Properties of this compound-based Materials

| Property | Description | Relevance in Materials Science |

|---|---|---|

| UV-Vis Absorption | The molecule absorbs light in the ultraviolet-visible spectrum. | Essential for applications in photonics and as light-harvesting components. ucd.ie |

| Fluorescence | Emission of light after absorption of photons. The efficiency is measured by the quantum yield. | Key property for use in OLEDs, fluorescent probes, and laser dyes. mdpi.comnih.gov |

| π-Conjugation | The extended system of alternating single and double bonds allows for delocalization of electrons. | Facilitates charge transport, making it suitable for organic semiconductors. researchgate.net |

| Intramolecular Charge Transfer (ICT) | Upon excitation, electron density can shift from an electron-donating part of the molecule to an electron-accepting part. | This property is crucial for creating materials with large dipole moment changes and for developing solvatochromic dyes. nih.govnih.gov |

Fluorescent Probes and Dyes

The fluorescent properties of oxazole derivatives have led to their development as probes and dyes for various applications, including bio-imaging. nih.gov

The fluorescence of these compounds can be highly sensitive to their environment. This solvatochromic effect, where the emission spectrum shifts depending on the polarity of the solvent, is a key feature. nih.govnih.gov This sensitivity arises from an intramolecular charge transfer (ICT) mechanism, where the interaction between an electron-donating part (like the methoxyphenyl group) and an electron-accepting part of the molecule is altered by the surroundings. nih.gov

Key characteristics that make these compounds suitable as fluorescent probes include:

High Stokes Shift: A large difference between the maximum absorption and emission wavelengths is desirable to minimize self-quenching and improve signal detection. researchgate.netresearchgate.net Studies on similar pyridyl-aryloxazoles have reported anomalously high Stokes' shifts. researchgate.net

Environmental Sensitivity: The fluorescence can be responsive to changes in pH or the presence of metal cations, allowing for their use as sensors. nih.govacs.org For example, some oxazole derivatives show enhanced fluorescence in acidic environments, making them suitable for imaging acidic organelles like lysosomes within cells. nih.gov

Biocompatibility: For biological applications, it is crucial that the dyes are not cytotoxic at the concentrations used for imaging. nih.gov

The N-methyl tosylate salt of a related compound, 2-(4-pyridyl)-5-(4-methoxyphenyl)oxazole, has been identified as a long-lived laser dye. nasa.gov

Ligands for Metal-Catalyzed Reactions

The nitrogen atom in the oxazole ring of this compound can act as a coordinating site for metal ions. This allows the compound to function as a ligand in coordination chemistry, forming complexes with transition metals. fluorochem.co.uk These metal complexes can have catalytic properties or other functional applications.

For instance, a derivative, [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol, has been shown to react with vanadium(III) chloride (VCl₃) to form a 6-coordinate complex. The formation and stability of such complexes can be validated through spectroscopic methods like UV-Vis and EPR spectroscopy, as well as thermogravimetric analysis (TGA). Chemical suppliers categorize oxazoles and their derivatives under headings such as "Oxazoline Ligands" and "Ligands for Functional Metal Complexes," indicating their established role in this area of chemistry. fluorochem.co.ukambeed.com

Role in Advanced Functional Materials

The properties that make this compound suitable for electronics and as fluorescent probes also define its role in a broader category of advanced functional materials. These are materials designed with specific, often tunable, properties for high-tech applications.

The ability to incorporate oxazole moieties into larger molecular structures, such as polymers, is a key aspect of their utility. ontosight.ai This allows for the creation of materials where the inherent electronic and optical properties of the oxazole unit are combined with the processability and mechanical properties of a polymer backbone. Such materials are being investigated for use in:

Sensors: Materials whose optical properties change in response to specific analytes (e.g., pH, metal ions). acs.org

Organic Electronics: As components in organic semiconductors, OLEDs, and materials with aggregation-induced emission. smolecule.combldpharm.com

Photonics: As active media in lasers (laser dyes) and in other light-manipulating technologies. nasa.gov

The development of these advanced materials often relies on the synthesis of various oxazole derivatives to fine-tune their functional properties for specific technological needs.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-(2-Methoxyphenyl)oxazole (B1317496) and its Analogues

Research into oxazole (B20620) derivatives has revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. museonaturalistico.itontosight.ai While specific research focusing exclusively on this compound is somewhat limited, studies on its isomers and analogues provide significant insights into the potential of this structural class.

The synthesis of this class of compounds is well-documented, with methods like the reaction between methyl ketones and ethyl glycinate (B8599266) hydrochloride in the presence of iodine and DMSO being reported for the creation of derivatives such as ethyl this compound-2-carboxylate. rsc.org The van Leusen oxazole synthesis is another widely used method for producing 5-substituted oxazoles from aldehydes. semanticscholar.orgmdpi.com

Analogues of this compound have demonstrated significant biological potential. For instance, its positional isomer, 5-(4-methoxyphenyl)oxazole (B1676806) (MPO), was isolated from a fungal culture and identified as an inhibitor of the hatching and growth of Caenorhabditis elegans. nih.gov Intriguingly, subsequent synthesis and evaluation of nineteen MPO derivatives showed no similar activity, suggesting that the entire structure of the parent MPO molecule is crucial for its specific biological function. nih.gov

Other structurally related analogues, specifically 2-methyl-4,5-disubstituted oxazoles designed as constrained analogues of Combretastatin (B1194345) A-4, have shown potent antitubulin activity. nih.gov In these studies, compounds with a 3',4',5'-trimethoxyphenyl ring at either the C4 or C5 position of the oxazole were synthesized. Notably, derivatives bearing a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl moiety at the 5-position exhibited powerful antiproliferative activity against cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov These compounds were found to bind to the colchicine (B1669291) site on tubulin, inhibiting its polymerization and inducing apoptosis. nih.gov One such analogue demonstrated high antitumor activity in a mouse model at doses significantly lower than the reference compound, marking it as a candidate for further development. nih.gov

| Compound/Analogue Class | Key Research Finding | Reported Activity |

|---|---|---|

| Ethyl this compound-2-carboxylate | Synthesized via iodine-mediated reaction of methyl ketones and ethyl glycinate hydrochloride. rsc.org | Serves as a synthetic intermediate. |

| 5-(4-Methoxyphenyl)oxazole (MPO) | Isolated from fungal culture; structure-activity relationship study performed. nih.gov | Inhibitor of C. elegans hatch and growth. nih.gov |

| 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles | Designed as cis-constrained combretastatin A-4 analogues. nih.gov | Potent antiproliferative and antitubulin agents. nih.gov |

| Oxazole Sulfonamides | Synthesized and screened for anticancer activity. acs.org | Inhibited cancer cell growth, particularly in leukemia cell lines. acs.org |

Identification of Unexplored Research Avenues

Despite the progress made, several research avenues concerning this compound and its derivatives remain largely unexplored.